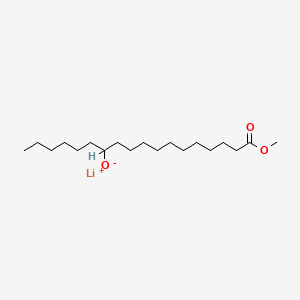

Octadecanoic acid, 12-hydroxy-, methyl ester, lithium salt

Description

Octadecanoic acid, 12-hydroxy-, methyl ester, lithium salt (CAS: 53422-16-5 or 7620-77-1) is a lithium salt derived from the methyl ester of 12-hydroxyoctadecanoic acid. It is alternatively named lithium 12-hydroxystearate and is structurally characterized by a hydroxyl group at the 12th carbon of the octadecanoic acid chain, a methyl ester group at the carboxyl terminus, and a lithium ion associated with the hydroxyl group.

Properties

CAS No. |

53422-16-5 |

|---|---|

Molecular Formula |

C19H37LiO3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

lithium;18-methoxy-18-oxooctadecan-7-olate |

InChI |

InChI=1S/C19H37O3.Li/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2;/h18H,3-17H2,1-2H3;/q-1;+1 |

InChI Key |

SLYRBTOYHKVOCK-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CCCCCCC(CCCCCCCCCCC(=O)OC)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of Lithium 12-Hydroxy Stearate (Related Compound)

A closely related compound, lithium 12-hydroxystearate, has a well-documented preparation method that can be adapted for the methyl ester lithium salt. The method involves:

Step A: Dispersion of 12-hydroxystearic acid in water at a ratio of 1:5 to 1:10, heated to 90–100°C for 40–60 minutes to dissolve the acid fully, as the melting point is about 82–93°C. This creates a homogeneous acid solution.

Step B: Preparation of lithium hydroxide solution by dissolving monohydrate lithium hydroxide in water to a concentration of 2.5–10% (w/w), heated to 80–90°C and maintained for 15–30 minutes to ensure complete dissolution and temperature equilibration.

Step C: Addition of lithium hydroxide solution to the acid solution at a molar ratio of lithium hydroxide to acid of 1.05–1.1, maintaining the temperature at 90–100°C. The mixture is stirred for 40–60 minutes to complete the neutralization reaction.

Step D: Emulsification of the reaction mixture for 15–30 minutes to improve homogeneity.

Step E: Centrifugal dehydration followed by washing with hot water (90–100°C) until the pH of the wash water is 8–9 to remove impurities and free acid.

Step F: Drying of the wet lithium 12-hydroxystearate feed at 150–180°C for 3–4 hours to obtain a dry powder (siccative).

Step G: Crushing the dried product to a particle size of 5–8 microns (D50) to yield the finished lithium 12-hydroxystearate product.

This method emphasizes temperature control, stoichiometry, and purification steps to maximize purity and minimize free acid content.

Adaptation for Lithium Methyl 12-Hydroxystearate

The lithium salt of the methyl ester (this compound) can be prepared by a similar neutralization process, but starting from methyl 12-hydroxystearate instead of the free acid.

Starting Material: Methyl 12-hydroxystearate (C19H38O3), which is dissolved or dispersed in an appropriate solvent or water dispersion at elevated temperature (near or above melting point).

Neutralization: Lithium hydroxide solution (2.5–10% w/w) is added slowly to the methyl ester dispersion under controlled temperature (80–100°C) with stirring to form the lithium salt.

Purification: Similar washing and drying steps are employed to remove residual lithium hydroxide, unreacted ester, or impurities.

Particle Size Control: Final product milling to achieve desired particle size distribution (5–8 microns D50) for application-specific requirements.

Preparation of Lithium Complex Soaps Containing Hydroxy Fatty Acid Esters

In lubricant and grease applications, lithium salts of hydroxy fatty acids or their esters are often prepared as part of complex lithium soaps by reacting fatty acids or esters with lithium hydroxide in the presence of dicarboxylic acids (e.g., adipic, azelaic acids) to improve grease properties.

The process involves heating fatty acid or ester with a portion of base oil, followed by slow addition of concentrated lithium hydroxide solution at 160–200°F (71–93°C), maintaining reaction conditions to ensure complete saponification.

Further heating to 380–450°F (193–232°C) is applied to drive off water and promote complex formation.

The resulting lithium complex soap thickener incorporates hydroxy fatty acid esters and dicarboxylic acids, improving high-temperature performance.

Summary Table of Preparation Conditions

| Step | Operation | Conditions | Purpose/Notes |

|---|---|---|---|

| A | Dispersion of hydroxy fatty acid/ester | 1:5 to 1:10 ratio in water, 90–100°C, 40–60 min | Dissolve/melt acid or ester for reaction |

| B | Preparation of lithium hydroxide solution | 2.5–10% w/w LiOH in water, 80–90°C, 15–30 min | Ensure complete dissolution and temperature equilibration |

| C | Neutralization reaction | Add LiOH solution to acid/ester, 90–100°C, 40–60 min | Form lithium salt, complete neutralization |

| D | Emulsification | 15–30 min | Improve homogeneity |

| E | Centrifugal dehydration and washing | Hot water wash (90–100°C), pH 8–9 | Remove impurities and free acid |

| F | Drying | 150–180°C, 3–4 hours | Obtain dry lithium salt powder |

| G | Milling/crushing | Particle size D50 = 5–8 microns | Achieve desired particle size for application |

Research Findings and Technical Notes

The neutralization reaction temperature (90–100°C) is critical to keep the hydroxy fatty acid or ester in a liquid or soluble state, facilitating complete reaction with lithium hydroxide.

The lithium hydroxide concentration (2.5–10%) balances reactivity and solubility to avoid precipitation during reaction.

Washing to pH 8–9 ensures removal of excess lithium hydroxide and residual free acid, improving product purity.

Drying at elevated temperature (150–180°C) ensures removal of water without decomposing the product.

Milling to a fine particle size improves dispersion and performance in applications such as lubricants and greases.

Complex lithium soaps prepared by combining hydroxy fatty acid esters with dicarboxylic acids and lithium hydroxide exhibit enhanced thermal stability and thickening properties.

Chemical Reactions Analysis

Types of Reactions

Lithium methyl 12-oxidooctadecanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The lithium ion can be substituted with other cations in certain conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reactions with other metal salts can lead to the substitution of the lithium ion.

Major Products Formed

The major products formed from these reactions include various oxides, alcohols, and substituted metal salts .

Scientific Research Applications

Organic Synthesis

Lithium methyl 12-hydroxystearate serves as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in various chemical reactions including oxidation and substitution reactions .

Research indicates that this compound exhibits potential anti-inflammatory properties. In vitro studies have shown that extracts containing lithium methyl 12-hydroxystearate can reduce inflammation without significant cytotoxic effects .

Drug Delivery Systems

The compound's hydrophobic nature makes it suitable for use in drug delivery systems where it can enhance the solubility and stability of pharmaceutical formulations .

Lubricants and Greases

Lithium salts of fatty acids are widely used as thickeners in lubricating greases due to their ability to improve the consistency and stability of the lubricant formulation. Lithium methyl 12-hydroxystearate is particularly valued for its high melting point and low volatility .

Cosmetics and Personal Care Products

In the cosmetic industry, lithium methyl 12-hydroxystearate is utilized as an emollient and thickener in creams and lotions, enhancing texture and moisture retention .

Case Studies

Mechanism of Action

The mechanism of action of lithium methyl 12-oxidooctadecanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The lithium ion plays a crucial role in modulating the activity of these targets, leading to various biochemical effects. The compound can influence pathways related to lipid metabolism and signal transduction .

Comparison with Similar Compounds

a) Lithium Salts vs. Non-Salt Esters

- The target compound’s lithium ion enhances its ionic character, improving compatibility with polar substrates and increasing thermal stability compared to non-salt esters like methyl stearate. This makes it superior for high-temperature grease formulations .

- Methyl stearate, lacking a hydroxyl or ionic group, is more lipophilic and utilized in non-industrial applications (e.g., cosmetics) .

b) Hydroxylation Impact

- In contrast, non-hydroxylated analogs like lithium stearate rely solely on carboxylate interactions for thickening .

- Ricinoleic acid (12-hydroxy-9-octadecenoic acid) shares a hydroxyl group but includes a double bond, reducing thermal stability compared to the saturated target compound .

c) Ester vs. Free Acid Salts

- Lithium stearate (free acid salt) has a higher melting point (~220°C) than the target compound, but the latter’s ester group may enhance solubility in organic matrices, aiding in grease formulation .

Biological Activity

Octadecanoic acid, 12-hydroxy-, methyl ester, lithium salt, commonly referred to as lithium methyl 12-hydroxystearate, is a compound of significant interest in both biological and industrial applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and safety profile based on diverse research findings.

- Chemical Formula : C19H37LiO3

- Molecular Weight : 306.42 g/mol

- Solubility : Varies significantly; for instance, the estimated solubility in water is around 0.1 mg/L .

Lithium methyl 12-hydroxystearate exhibits various biological activities primarily through its interaction with cellular components. The lithium ion within the compound plays a crucial role in modulating enzyme activity and influencing cellular signaling pathways related to lipid metabolism and inflammation.

Therapeutic Applications

Research indicates that lithium methyl 12-hydroxystearate may have potential therapeutic applications, particularly in:

- Anti-inflammatory Effects : Studies have shown that derivatives of octadecanoic acid possess anti-inflammatory properties without cytotoxicity, making them candidates for treating inflammatory conditions .

- Drug Delivery Systems : The compound's ability to form gels at low concentrations suggests its use as a drug delivery vehicle, enhancing the bioavailability of therapeutic agents .

Case Studies and Research Findings

- Anti-Inflammatory Activity : A study isolated two active metabolites from Jatropha curcas root extracts that included octadecanoic acid methyl ester. These metabolites demonstrated significant anti-inflammatory activity without cytotoxic effects on RAW 264.7 cells .

- Safety Profile : In toxicity studies involving dermal and oral routes in rats, lithium salts derived from fatty acids like octadecanoic acid showed a no-observed-adverse-effect level (NOAEL) ranging from 500 to 2500 mg/kg/day, indicating a favorable safety profile for potential therapeutic use .

- Biodegradability : Lithium methyl 12-hydroxystearate has been evaluated for its environmental impact. The biodegradability tests indicated that while it does not meet the criteria for "Ready Biodegradable," it showed significant carbon conversion rates over time .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing Octadecanoic acid, 12-hydroxy-, methyl ester, lithium salt, and how do reaction conditions influence purity?

Answer: The synthesis typically involves esterification of 12-hydroxyoctadecanoic acid with methanol under acidic catalysis, followed by neutralization with lithium hydroxide. Key steps include:

- Esterification: Use of sulfuric acid or p-toluenesulfonic acid as a catalyst in refluxing methanol (60–80°C, 6–8 hours) .

- Neutralization: Addition of LiOH in aqueous or alcoholic media to form the lithium salt. Excess LiOH must be removed via filtration or washing to avoid impurities.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) improves purity .

Purity is highly sensitive to reaction time, stoichiometric ratios (e.g., acid:methanol:LiOH = 1:3:1.1), and post-synthetic washing steps.

Q. What spectroscopic techniques are optimal for structural confirmation of this compound?

Answer:

- FT-IR: Peaks at ~1700 cm⁻¹ (ester C=O), ~3400 cm⁻¹ (hydroxyl), and 1560–1580 cm⁻¹ (lithium carboxylate) confirm functional groups .

- GC-MS: Retention time and fragmentation patterns (e.g., m/z 298 [M⁺-Li]) validate molecular weight and ester/lithium coordination .

- ¹H/¹³C NMR: Key signals include δ 3.65 ppm (methoxy group) and δ 4.10 ppm (hydroxy-bearing carbon) .

Advanced Research Questions

Q. How does the lithium counterion affect the compound’s thermal stability compared to sodium or calcium salts?

Answer: Lithium salts exhibit higher thermal stability due to stronger ionic interactions between Li⁺ and the carboxylate group. For example:

- TGA Data: Decomposition onset for the lithium salt occurs at ~220°C, versus ~190°C for sodium and ~200°C for calcium salts .

- DSC Analysis: Melting points vary: Li salt (85–90°C), Na salt (75–80°C), Ca salt (105–110°C) due to differences in lattice energy .

Comparative studies require inert atmosphere TGA and controlled heating rates (5°C/min) to minimize oxidative degradation .

Q. What methodological challenges arise in analyzing hydroxy-fatty acid ester salts via chromatography, and how can they be mitigated?

Answer:

- Column Adsorption: Hydroxy groups interact strongly with polar stationary phases (e.g., silica), causing tailing. Derivatization (e.g., silylation with BSTFA) reduces polarity .

- Lithium Coordination Variability: Inconsistent Li⁺ solvation in mobile phases (e.g., methanol vs. acetonitrile) affects retention times. Use ion-pair reagents (e.g., trifluoroacetic acid) to stabilize the ionic form .

- Quantification Errors: Calibration with certified reference materials (CRMs) and internal standards (e.g., methyl heptadecanoate) improves accuracy .

Q. How do structural modifications (e.g., branching, additional hydroxyl groups) in related compounds impact biological or catalytic activity?

Answer:

- Branching Effects: 12-Hydroxy vs. 9-hydroxy isomers show distinct micellar behavior; 12-hydroxy derivatives form smaller aggregates (critical micelle concentration ~0.1 mM) due to steric hindrance .

- Biological Activity: Methyl esters with additional hydroxyl groups (e.g., 10,12-dihydroxy derivatives) exhibit enhanced antimicrobial properties, likely due to increased membrane permeability .

- Catalytic Applications: Lithium salts show higher efficacy in transesterification reactions (e.g., biodiesel production) compared to sodium salts, attributed to Lewis acid activity .

Data Contradiction Analysis

Q. Discrepancies in reported solubility data for lithium 12-hydroxystearate: How can experimental variables be standardized?

Answer: Conflicting solubility values (e.g., 0.5 g/L in water vs. 2.1 g/L in ethanol) arise from:

- Temperature Control: Solubility in water increases from 0.5 g/L (25°C) to 1.8 g/L (60°C). Studies must specify temperature .

- Particle Size: Nanoscale grinding (<100 nm) improves dispersion, falsely reporting higher solubility. Use standardized sieving (e.g., 100–200 mesh) .

- Hydration State: Anhydrous vs. monohydrate forms differ in solubility. PXRD or Karl Fischer titration confirms hydration .

Methodological Best Practices

Q. What protocols ensure reproducibility in corrosion inhibition studies using this compound?

Answer:

- Electrochemical Testing: Use rotating disk electrodes (RDE) at 1000 rpm to control diffusion layers. Potentiodynamic polarization (scan rate: 1 mV/s) in 0.1 M HCl .

- Surface Analysis: Post-test AFM or SEM imaging quantifies surface roughness and inhibitor adsorption homogeneity .

- Concentration Range: Test 0.1–5 mM concentrations; efficiency plateaus above 2 mM due to monolayer saturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.